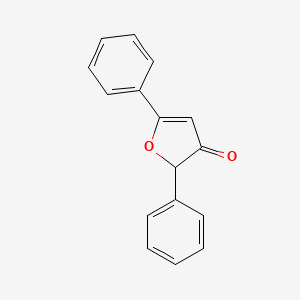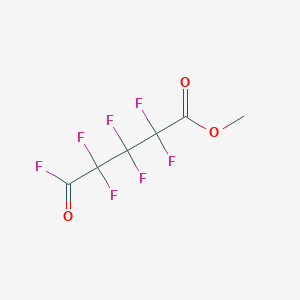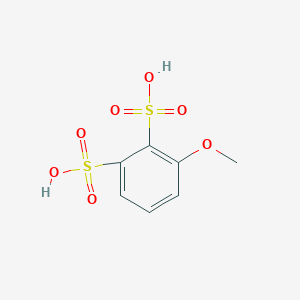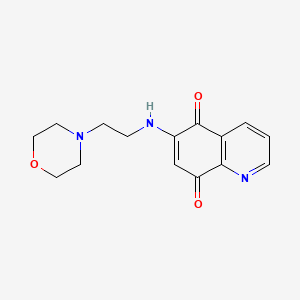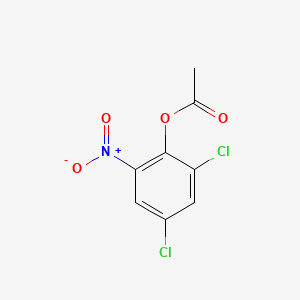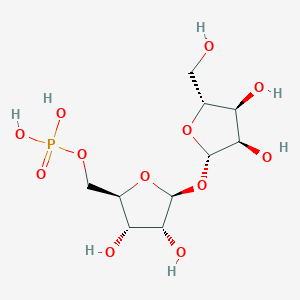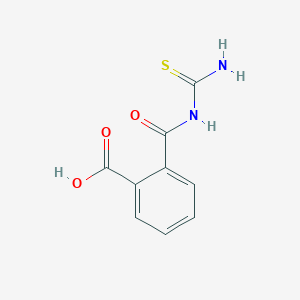
2-(Carbamothioylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carbamothioylcarbamoyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid core with a carbamothioylcarbamoyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamothioylcarbamoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid derivatives with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. The mixture is heated under reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carbamothioylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acid derivatives, while reduction with NaBH4 produces alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Carbamothioylcarbamoyl)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Carbamothioylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple carboxylic acid with a benzene ring.
Thiourea: A compound with a similar thiocarbonyl group.
Carbamic acid derivatives: Compounds with similar carbamoyl groups.
Uniqueness
2-(Carbamothioylcarbamoyl)benzoic acid is unique due to the presence of both carbamothioyl and carbamoyl groups attached to the benzoic acid core. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
36053-26-6 |
|---|---|
Fórmula molecular |
C9H8N2O3S |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
2-(carbamothioylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H8N2O3S/c10-9(15)11-7(12)5-3-1-2-4-6(5)8(13)14/h1-4H,(H,13,14)(H3,10,11,12,15) |
Clave InChI |
FPZAKFSQVPZRLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=S)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
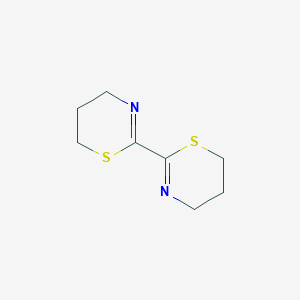
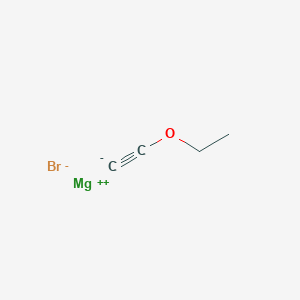
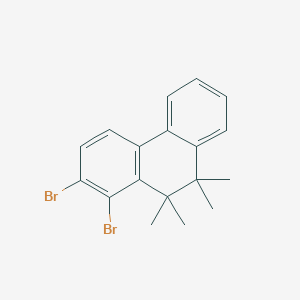
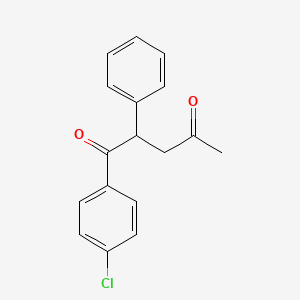
phosphanium chloride](/img/structure/B14673773.png)
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
